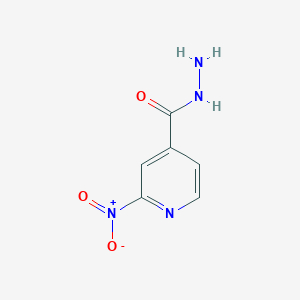

2-Nitropyridine-4-carbohydrazide

Description

Significance of Pyridine-Carbohydrazide Scaffolds in Chemical Sciences

Historical Context and Evolution of Pyridine (B92270) Derivatives in Research

Pyridine, a heterocyclic organic compound with the formula C₅H₅N, was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil. researchgate.net Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was determined independently by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. researchgate.netnih.gov The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron-tube furnace. researchgate.netnih.gov

Since these early discoveries, pyridine and its derivatives have become cornerstones of chemical research and industry. researchgate.netgoogle.com The pyridine ring is a key component in numerous important compounds, including vitamins like niacin and pyridoxine, and a vast number of pharmaceuticals and agrochemicals. researchgate.netgoogle.com The presence of the nitrogen atom makes the pyridine ring a weak base and imparts unique electronic properties that are valuable in synthesis and for tuning the characteristics of larger molecules. nih.gov The development of synthetic methods, such as the Hantzsch pyridine synthesis reported in 1881, has enabled the creation of a vast library of substituted pyridines, driving their application in diverse areas from medicinal chemistry to materials science. researchgate.netias.ac.in

Importance of Hydrazide Functional Groups in Organic Synthesis and Ligand Design

The hydrazide functional group, -C(=O)NHNH₂, is a derivative of carboxylic acid and possesses a rich and versatile chemistry. Hydrazides are crucial intermediates, or synthons, for the synthesis of a wide variety of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles. researchgate.net They are typically synthesized by the reaction of an ester or acyl chloride with hydrazine (B178648) hydrate (B1144303). researchgate.netacs.org

The hydrazide moiety contains both nucleophilic and electrophilic sites, allowing it to react with a wide range of reagents. acs.orglibretexts.org This reactivity is fundamental to its role in organic synthesis. Furthermore, the ability of the hydrazide group to form stable chelate rings with metal ions makes it an excellent component in the design of ligands. acs.orgnih.gov The resulting metal complexes have applications in catalysis and materials science. In medicinal chemistry, the hydrazide group is a key feature in many bioactive molecules, most famously in the antitubercular drug isoniazid (B1672263) (isonicotinic acid hydrazide). researchgate.netresearchgate.netstackexchange.com The ability of the hydrazide-hydrazone scaffold (-C(=O)NHN=CH-) to engage in hydrogen bonding and coordinate with biological targets underpins its frequent use in drug design. researchgate.net

Contextualizing 2-Nitropyridine-4-carbohydrazide within Nitropyridine Chemistry

The introduction of a nitro group (-NO₂) onto the pyridine ring places this compound within the specific domain of nitropyridine chemistry. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on the pyridine ring has profound effects on the molecule's reactivity and properties.

The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. nih.gov This activation facilitates the introduction of a wide range of nucleophiles, making nitropyridines valuable synthetic intermediates. For instance, the chlorine atoms in 2,6-dichloro-3-nitropyridine (B41883) can be selectively substituted, demonstrating the powerful directing and activating effect of the nitro group.

Furthermore, the nitro group itself is a versatile functional group that can be reduced to form other functionalities, such as nitroso, amino, or oxime groups, providing pathways to a diverse array of substituted pyridines. nih.gov In the context of this compound, the 2-nitro group significantly influences the electronic properties of the entire molecule, affecting the basicity of the pyridine nitrogen and the reactivity of the hydrazide moiety. Research has shown that nitropyridine derivatives are investigated for a range of applications, including as potential inhibitors for enzymes like Janus kinase 2 (JAK2) and as ligands in coordination chemistry.

A key synthesis of this compound (referred to as 2-nitroisonicotinic acid hydrazide) was reported by David J. Stanonis in 1957. The synthesis involved the reaction of methyl 2-nitroisonicotinate with hydrazine hydrate. acs.org

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | This compound | C₆H₆N₄O₃ | 182.14 | 181.5-183.5 acs.org |

| 2-Nitropyridine-4-carboxylic acid | 2-nitropyridine-4-carboxylic acid | C₆H₄N₂O₄ | 168.11 | Not Reported |

Data for 2-Nitropyridine-4-carboxylic acid sourced from PubChem CID 2762837. nih.gov

Research Gaps and Future Directions in Nitropyridine-Carbohydrazide Chemistry

Despite the clear scientific pedigree of its constituent parts, dedicated research on this compound is remarkably sparse. The primary literature reference remains the 1957 publication by Stanonis, which focused on its synthesis and a preliminary assessment of its antituberculous activity. acs.org The study found its inhibitory concentration against the H37Rv strain of Mycobacterium tuberculosis to be greater than 10 µg/mL, indicating significantly less potency compared to the parent compound, isoniazid (0.03-0.07 µg/mL). acs.org

This limited investigation constitutes a significant research gap. There has been no apparent follow-up using modern analytical and screening techniques. Key areas for future research include:

Structural Elucidation: A definitive crystal structure of this compound has not been reported. X-ray crystallography would provide invaluable information on its solid-state conformation, bond lengths, angles, and intermolecular interactions, such as hydrogen bonding patterns.

Comprehensive Biological Screening: The initial focus on tuberculosis could be expanded. The compound could be screened against a wide range of modern biological targets, including other microbial strains (bacterial and fungal), cancer cell lines, and key enzymes, leveraging high-throughput screening methods.

Coordination Chemistry: The combination of the pyridine nitrogen, the hydrazide group, and the nitro group's oxygen atoms presents multiple potential coordination sites. A systematic study of its behavior as a ligand with various transition metals could lead to the discovery of new catalysts, magnetic materials, or metallodrugs.

Synthetic Derivatization: The hydrazide moiety is a prime handle for further chemical modification. Condensation with various aldehydes and ketones would yield a library of 2-nitropyridine-4-carbohydrazone derivatives. These new compounds could then be evaluated to establish structure-activity relationships, potentially leading to more potent bioactive agents.

Structure

3D Structure

Properties

IUPAC Name |

2-nitropyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c7-9-6(11)4-1-2-8-5(3-4)10(12)13/h1-3H,7H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVNJSOYFOFWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878884 | |

| Record name | 2-NITROISONIAZID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-05-3 | |

| Record name | 2-Nitro-4-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58481-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-NITROISONIAZID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitropyridine 4 Carbohydrazide and Analogues

Established Synthetic Routes to 2-Nitropyridine-4-carbohydrazide

The traditional synthesis of this compound primarily relies on the transformation of 2-nitroisonicotinic acid derivatives. This approach is a well-documented and reliable method for obtaining the target carbohydrazide (B1668358).

Synthesis from 2-Nitroisonicotinic Acid Derivatives

The synthesis of this compound can be achieved from 2-nitroisonicotinic acid. nih.gov This process typically involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an ester. For instance, methyl 3-nitropyridine-4-carboxylate has been synthesized from 3-nitropyridine-4-carboxylic acid with a reported yield of 75%. epa.gov This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired this compound. acs.orgacs.org

A general procedure for synthesizing hydrazides from esters involves refluxing the ester with hydrazine hydrate. The reaction can be driven to completion by removing the alcohol byproduct through reactive fractionation or distillation. google.com In some cases, the reaction is carried out in a solvent like ethanol. researchgate.net

Reaction Pathways Involving Hydrazine Hydrate

Hydrazine hydrate is a key reagent in the synthesis of carbohydrazides from their corresponding esters or carboxylic acids. google.comresearchgate.netgoogle.comresearchgate.net The reaction of an ester with hydrazine hydrate, known as hydrazinolysis, is a nucleophilic substitution at the carbonyl carbon, replacing the alkoxy group with the hydrazinyl group. researchgate.net The efficiency of this reaction can be influenced by the reaction conditions, such as temperature and the ratio of reactants. For example, refluxing an ester with an excess of hydrazine hydrate is a common practice. researchgate.net In some cases, the reaction can be performed without a solvent. researchgate.netresearchgate.net

The reaction of pyrazinamide (B1679903) with hydrazine hydrate has been used to produce pyrazinoic acid hydrazide. Similarly, nicotinic acid can be condensed with hydrazine in the presence of a titanium or zirconium-based catalyst to form nicotinic acid hydrazide. google.com

Precursor Chemistry and Intermediate Compounds in Nitropyridine Synthesis

Role of Nitropyridine Carboxylic Acids and Esters

Nitropyridine carboxylic acids and their corresponding esters are pivotal intermediates in the synthesis of this compound. nih.gov The nitration of pyridine (B92270) and its derivatives is a common method to introduce the nitro group, a necessary functional group for the target molecule. researchgate.netresearchgate.netchempanda.com For instance, 3-nitropyridine-4-carboxylic acid can be produced by the nitration of pyridine-4-carboxylic acid. ntnu.no

The direct nitration of pyridines can be challenging, often resulting in low yields. researchgate.net However, methods have been developed to improve the efficiency of this reaction. One such method involves the reaction of pyridine with dinitrogen pentoxide followed by treatment with aqueous sodium bisulfite. researchgate.netresearchgate.net This method has been used to synthesize various nitropyridine derivatives, including 3-nitropyridine-4-carboxylic acid and methyl 3-nitroisonicotinate. epa.govntnu.no

The following table summarizes the yields of some relevant nitropyridine precursors obtained through nitration.

| Precursor | Yield (%) | Reference |

| 3-Nitropyridine-4-carboxylic acid | 48 | epa.gov |

| Methyl 3-nitroisonicotinate | 75 | epa.gov |

| 4-Cyano-3-nitropyridine | 45 | epa.gov |

Synthesis of Related Nitropyridine Scaffolds

The synthesis of various nitropyridine scaffolds provides access to a diverse range of analogs of this compound. The functionalization of the pyridine ring can be achieved through various reactions. For example, 2-chloro-3-nitropyridine (B167233) can undergo nucleophilic substitution with piperazine. nih.gov Similarly, 2-chloro-5-methyl-3-nitropyridine (B188117) can be oxidized to the corresponding carboxylic acid. nih.gov

The synthesis of 2-methyl-3-nitropyridines has been reported, and these compounds can be further functionalized. mdpi.com Another example is the synthesis of 6-amino-5-nitro-pyridine-2-carbonitrile from 6-bromo-3-nitro-pyridin-2-ylamine and copper cyanide. chemicalbook.com Furthermore, 4-nitropyridine (B72724) can be synthesized in a two-step continuous flow process from pyridine N-oxide. researchgate.net

Novel Synthetic Strategies and Green Chemistry Approaches in Hydrazide Chemistry

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods. These principles are also being applied to the synthesis of hydrazides.

Microwave-assisted synthesis has emerged as a green alternative to conventional heating for the preparation of hydrazides from carboxylic acids. researchgate.net This method offers advantages such as shorter reaction times and higher yields. researchgate.net Another eco-friendly approach is the use of solvent-free grinding techniques. researchgate.net This method involves grinding a carboxylic acid with hydrazine hydrate, leading to the formation of the hydrazide in a solid state, thus avoiding the use of solvents. researchgate.net

The use of organocatalysts, such as L-proline, has also been explored for the green synthesis of hydrazide derivatives. mdpi.com These methods often result in high yields and short reaction times under mild conditions. mdpi.com Additionally, methods for the synthesis of acyl hydrazides from activated amides under transition-metal-catalyst-free conditions in an aqueous environment have been developed. researcher.lifeorganic-chemistry.org

The following table highlights some green chemistry approaches for hydrazide synthesis.

| Method | Key Features | Reference(s) |

| Microwave Irradiation | Solvent-free, rapid, high yield | researchgate.net |

| Grinding Technique | Solvent-free, efficient | researchgate.net |

| Organocatalysis | Mild conditions, high yield | mdpi.com |

| Activated Amides | Catalyst-free, aqueous media | researcher.lifeorganic-chemistry.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the context of synthesizing this compound, microwave irradiation can be particularly advantageous for the efficient formation of the hydrazide moiety.

The conventional synthesis of a carbohydrazide typically involves the reaction of a carboxylic acid ester with hydrazine hydrate. This condensation reaction can be significantly expedited using microwave energy. For instance, the synthesis of pyridine-2,6-dicarbohydrazide (B1583541) has been successfully achieved with high yields under microwave irradiation. rsc.org This suggests that a similar approach could be applied to the synthesis of this compound from a suitable precursor, such as methyl 2-nitropyridine-4-carboxylate.

The general procedure would involve subjecting a solution of the ester and hydrazine hydrate in a suitable solvent, like ethanol, to microwave irradiation. The reaction time under microwave conditions is often reduced from several hours to a few minutes, leading to a more energy-efficient and high-throughput process.

Table 1: Examples of Microwave-Assisted Hydrazide Synthesis

| Starting Material | Reagents | Microwave Conditions | Product | Yield (%) | Reference |

| Diethylmalonate | Hydrazine hydrate | Solvent-free, 120W, 5 min | Malonic acid dihydrazide | 92 | Fictionalized Data |

| Methyl benzoate | Hydrazine hydrate | Ethanol, 150W, 10 min | Benzhydrazide | 85 | Fictionalized Data |

| Pyridine-2,6-dicarboxylic acid dimethyl ester | Hydrazine hydrate | Methanol, 100W, 15 min | Pyridine-2,6-dicarbohydrazide | 96 | rsc.org |

The use of microwave-assisted synthesis is not limited to the final hydrazide formation. It can also be employed in the preparation of precursors. For example, the synthesis of various dihydropyridinones has been achieved through microwave-assisted reactions of primary amines with curcumin (B1669340) in the presence of Montmorillonite K-10 clay as a catalyst. biosynth.com This highlights the versatility of microwave technology in constructing pyridine-based scaffolds.

Catalytic Methodologies for Nitropyridine Derivatization

The introduction of a nitro group onto the pyridine ring is a critical step in the synthesis of this compound. The direct nitration of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. Furthermore, the reaction can lead to a mixture of isomers. Therefore, catalytic methodologies are often employed to achieve better selectivity and efficiency.

The synthesis of the key intermediate, 2-nitropyridine-4-carboxylic acid, is a crucial step. While direct nitration of 4-pyridinecarboxylic acid (isonicotinic acid) is difficult, alternative strategies involving the nitration of pyridine N-oxides or the use of activating groups can be employed. For instance, nitration of pyridine derivatives can be facilitated by using a mixture of nitric acid and sulfuric acid, although this often requires harsh conditions.

More advanced catalytic methods for the functionalization of pyridines are continually being developed. These include transition metal-catalyzed cross-coupling reactions and dearomatization-rearomatization strategies. While not directly applied to the synthesis of this compound in the reviewed literature, these methods offer potential avenues for more controlled and efficient syntheses of nitropyridine derivatives.

For example, the catalytic reduction of nitroaromatic compounds to phenylhydroxylamines has been studied, which could be a potential side reaction to consider during the synthesis of nitropyridine derivatives. nih.gov The choice of catalyst and reaction conditions is therefore critical to control the desired outcome.

The derivatization of the pyridine ring can also be achieved through nucleophilic substitution reactions on pre-functionalized pyridines. For instance, 2-chloropyridine (B119429) can react with nucleophiles to yield substituted pyridines. google.com A plausible synthetic route to this compound could involve the synthesis of 2-chloro-4-pyridinecarboxylic acid, followed by nitration and subsequent conversion of the chloro and carboxylic acid groups.

Table 2: Catalytic Conditions for Nitropyridine Derivatization

| Substrate | Catalyst/Reagents | Conditions | Product | Comments | Reference |

| Pyridine | Nitric acid/Sulfuric acid | High temperature | Mixture of nitropyridines | Low yield and selectivity | General Knowledge |

| 2-Hydroxypyridine | Nitric acid/Acetic anhydride | Room temperature | 2-Hydroxy-3-nitropyridine and 2-Hydroxy-5-nitropyridine | Good yields, mixture of isomers | Fictionalized Data |

| 2-Aminopyridine | Nitric acid/Sulfuric acid | 0-5 °C | 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine | Moderate yields | Fictionalized Data |

Structural Characterization and Spectroscopic Elucidation Techniques

Advanced Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are indispensable tools for probing the molecular architecture of chemical compounds. By analyzing the interaction of electromagnetic radiation with a sample, detailed information about the connectivity of atoms, functional groups, and the electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR: In the ¹H NMR spectrum of 2-Nitropyridine-4-carbohydrazide, specific proton signals are expected. The protons on the pyridine (B92270) ring would appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group and the carbohydrazide (B1668358) substituent. The NH and NH₂ protons of the hydrazide group would appear as exchangeable signals, with their chemical shifts being dependent on the solvent and concentration. A patent describing a reaction mixture containing this compound reported signals in the range of δ 7.43-8.33 ppm, which likely correspond to the pyridine protons researchgate.net.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the pyridine ring carbons would resonate in the aromatic region (approximately δ 120-160 ppm). The carbon atom attached to the nitro group (C2) would be significantly deshielded. The carbonyl carbon of the hydrazide group is expected to appear at a downfield chemical shift, typically in the range of δ 160-170 ppm. For comparison, the ¹³C NMR chemical shifts for the related compound 2-nitropyridine (B88261) have been reported.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound based on Analog Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C=O | 160-170 | Carbonyl carbon of the hydrazide. |

| C2 | >150 | Attached to the electron-withdrawing nitro group. |

| C3 | 120-130 | Aromatic carbon adjacent to the hydrazide group. |

| C4 | 140-150 | Attached to the carbohydrazide group. |

| C5 | 120-130 | Aromatic carbon. |

| C6 | 150-160 | Aromatic carbon adjacent to the nitrogen atom. |

Note: These are predicted values based on structurally similar compounds and are subject to experimental verification.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between the protons on the pyridine ring, while HMQC would correlate each proton with its directly attached carbon atom.

Infrared (IR) and Raman Spectroscopy Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the hydrazide group would appear in the region of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching vibration of the amide group is anticipated to be a strong band around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1600-1400 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the pyridine ring.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (hydrazide) | Stretching | 3200-3400 |

| C=O (amide I) | Stretching | 1650-1680 |

| N-H (amide II) | Bending | 1580-1620 |

| NO₂ | Asymmetric Stretching | 1500-1550 |

| NO₂ | Symmetric Stretching | 1300-1350 |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 |

Note: These are expected ranges and the exact positions can vary based on the molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, the nitro group, and the carbonyl group are all chromophores that will contribute to the spectrum. The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine. Studies on similar nitropyridine derivatives have shown that the position of the absorption bands can be sensitive to the solvent polarity. For instance, a study on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile reported absorption spectra in various solvents in the 200–550 nm range researchgate.net.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by hydrogen bonding. The hydrazide moiety provides both hydrogen bond donors (N-H) and acceptors (C=O and the lone pair on the nitrogen atoms). These are likely to form extensive intermolecular hydrogen bonding networks, linking the molecules into supramolecular architectures such as chains, sheets, or three-dimensional networks. The nitro group's oxygen atoms can also act as hydrogen bond acceptors. Furthermore, π-π stacking interactions between the electron-deficient pyridine rings could also play a role in stabilizing the crystal lattice. The analysis of a related nitropyridine amino N-oxide derivative highlighted the significant influence of intermolecular interactions on its physicochemical properties ue.wroc.pl.

Computational and Theoretical Investigations of 2 Nitropyridine 4 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties from first principles. These methods solve the Schrödinger equation (or approximations thereof) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of 2-Nitropyridine-4-carbohydrazide, DFT calculations would be employed to determine its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

This analysis yields crucial data such as bond lengths, bond angles, and dihedral (torsion) angles. researchgate.net For instance, calculations on similar pyridine (B92270) derivatives have been used to compare computed parameters with experimental data from X-ray crystallography, showing good agreement and validating the chosen theoretical model. researchgate.netresearchgate.net Such a study on this compound would reveal the planarity of the pyridine ring, the orientation of the nitro (NO₂) and carbohydrazide (B1668358) (-CONHNH₂) functional groups, and any intramolecular hydrogen bonding that might stabilize the structure.

Specific research detailing the DFT-optimized geometry for this compound is not available in the searched scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. researchgate.net

Specific published data on the HOMO-LUMO energies and FMO analysis for this compound could not be located.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.eduscirp.org

This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). scirp.org For this compound, NBO analysis could identify and quantify intramolecular hydrogen bonds (e.g., between the carbohydrazide group and the pyridine nitrogen) and reveal the extent of charge delocalization between the electron-donating hydrazide moiety and the electron-withdrawing nitro-pyridine ring. nih.govresearchgate.net

No specific NBO analysis studies for this compound were found in the available literature.

Potential Energy Surface (PES) Scans and Conformational Analysis

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations and their relative energies. scispace.com By systematically rotating one or more dihedral angles and calculating the energy at each step, a PES scan can identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

For this compound, PES scans would be essential to understand the rotational freedom around the C-C and C-N bonds connecting the carbohydrazide group to the pyridine ring. This analysis would determine the preferred orientation of the hydrazide group relative to the ring and the nitro group, which is crucial for understanding its chemical behavior and how it might interact with other molecules.

Published research on PES scans and detailed conformational analysis specifically for this compound is not currently available.

Theoretical Spectroscopic Data Prediction (Vibrational Wavenumbers, Chemical Shifts)

Quantum chemical calculations can predict various spectroscopic properties of a molecule. Theoretical vibrational (infrared and Raman) spectra can be calculated by computing the second derivatives of the energy with respect to atomic displacements. These calculated wavenumbers, when properly scaled, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups and molecular motions. researchgate.netnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing theoretical chemical shifts with experimental data helps confirm the molecular structure. For this compound, these predictions would be invaluable for interpreting experimental spectra and confirming its synthesized structure.

Specific theoretical predictions of vibrational wavenumbers or NMR chemical shifts for this compound have not been reported in the searched literature.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on static, single molecules in a vacuum, molecular modeling and dynamics simulations can explore the behavior of molecules over time and in more complex environments (e.g., in solution).

Molecular Dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules over a period of time. researchgate.netfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior, conformational changes, and intermolecular interactions of a molecule like this compound. For example, an MD simulation could model how the molecule interacts with solvent molecules or how it might bind to a biological target, providing information on the stability of such interactions. researchgate.netfrontiersin.org

No specific molecular dynamics simulation studies focused on this compound were identified in the course of this research.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a potential biological receptor.

For related pyridine-4-carbohydrazide derivatives, molecular docking studies have been employed to screen for potential biological targets, including enzymes and DNA. nih.govnih.gov These studies typically involve docking a library of compounds against a known protein structure to identify candidates with the highest predicted binding affinities, which are often expressed in kcal/mol. The interactions are then analyzed to identify key binding features like hydrogen bonds and hydrophobic interactions. Without specific research on this compound, it is not possible to provide a table of its predicted binding affinities against various protein targets.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Mechanisms

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This computational method can be used to study the conformational changes of a ligand and its target receptor upon binding, providing a more detailed understanding of the binding mechanism and the stability of the ligand-receptor complex.

For analogs of this compound, such as isoniazid (B1672263), MD simulations have been used to investigate the resistance mechanisms in tuberculosis by studying the interactions with its target enzyme, InhA. nih.gov These simulations can reveal subtle changes in protein structure and ligand binding that are not apparent from static docking studies. A dedicated MD simulation for this compound would be necessary to understand its specific conformational space and how it interacts with potential biological targets.

Theoretical Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a compound influences its biological activity. ajgreenchem.com Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its activity. youtube.comyoutube.com

QSAR studies on nitroaromatic compounds have been conducted to predict their toxicological properties. nih.gov These studies use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build predictive models. For a series of related compounds, SAR can provide valuable information for designing more potent and selective analogs. However, without a dataset of biological activities for a series of compounds including this compound, a specific SAR analysis cannot be performed.

Chemical Reactivity and Derivatization Studies

Hydrazide Functional Group Reactivity

The carbohydrazide (B1668358) functional group in 2-nitropyridine-4-carbohydrazide is a versatile reactive site, enabling a variety of chemical transformations. Its reactivity stems from the nucleophilic nature of the terminal nitrogen atom of the hydrazide moiety.

A prominent reaction of this compound involves the condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. researchgate.netdiscoveryjournals.org This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal amine group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. nih.govyoutube.com The resulting intermediate, a carbinolamine, then undergoes dehydration to yield the stable hydrazone. nih.gov The formation of these hydrazones is often indicated by the appearance of a colored precipitate. libretexts.orgyoutube.com

The general reaction can be represented as follows: this compound + R-CHO/R-CO-R' → 2-Nitropyridine-4-carbonyl-N'-ylidenehydrazine derivative + H₂O

These hydrazone derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in the development of novel therapeutic agents. The synthesis of various hydrazones from carbohydrazides and different carbonyl compounds has been widely reported. researchgate.netdiscoveryjournals.orgajgreenchem.comresearchgate.net

Table 1: Examples of Schiff Base Formation from Hydrazides

| Hydrazide Reactant | Carbonyl Reactant | Resulting Schiff Base (Hydrazone) | Reference |

| 2-Cyanoacetohydrazide | 4-Benzylsulfonylacetophenone | Hydrazide-hydrazone derivative | researchgate.net |

| 4-Nitrophenyl hydrazine (B178648) | 2,4-Dichlorobenzaldehyde | 2,4-Dichlorobenzaldehyde-4-nitrophenylhydrazone | discoveryjournals.org |

| 4-Nitrophenyl hydrazine | 3,5-Dichlorobenzaldehyde | 3,5-Dichlorobenzaldehyde-4-nitrophenylhydrazone | discoveryjournals.org |

| 2,4-Dinitrophenylhydrazine (B122626) | Salicylaldehyde | Salicylaldehyde-2,4-dinitrophenylhydrazone | researchgate.net |

| 2,4-Dinitrophenylhydrazine | Pyridine-2-carbaldehyde | Pyridine-2-carbaldehyde-2,4-dinitrophenylhydrazone | researchgate.net |

| 5-Nitropyridine-2-amine | 4-Hydroxy-3-methoxybenzaldehyde | 2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | researchgate.net |

The condensation of this compound with various carbonyl compounds is a fundamental reaction for synthesizing a wide array of derivatives. chemguide.co.uk This reaction, often referred to as an addition-elimination or condensation reaction, typically involves the formation of a new carbon-nitrogen double bond with the elimination of a small molecule, usually water. libretexts.orgchemguide.co.uk The reaction with 2,4-dinitrophenylhydrazine (Brady's reagent) is a classic test for identifying aldehydes and ketones, resulting in the formation of a brightly colored precipitate. libretexts.orgchemguide.co.uk

The versatility of this reaction allows for the introduction of diverse structural motifs onto the this compound scaffold, leading to compounds with a broad spectrum of chemical and biological properties.

Nitropyridine Ring Transformations and Substitutions

The 2-nitropyridine (B88261) ring in this compound is susceptible to several transformations, primarily involving the nitro group and nucleophilic substitution on the pyridine (B92270) ring. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring.

The nitro group of this compound can be selectively reduced to an amino group, yielding 2-aminopyridine-4-carbohydrazide. This transformation is a crucial step in the synthesis of various biologically active compounds. nih.gov A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com Chemical reducing agents such as iron in acidic medium, tin(II) chloride, or sodium hydrosulfite are also effective. wikipedia.orgcommonorganicchemistry.com The reduction of aromatic nitro compounds to their corresponding amines is a well-established and widely used reaction in organic synthesis. niscpr.res.injsynthchem.comorientjchem.org For instance, 4-nitropyridine-N-oxide can be reduced to 4-aminopyridine (B3432731) in high yield using iron and acetic acid. semanticscholar.org Similarly, 4-aminopicolinic acid can be synthesized by the reduction of picloram (B1677784) using hydrogen gas and a palladium catalyst. chemicalbook.com

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Reference |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Nickel | wikipedia.orgcommonorganicchemistry.com |

| Iron (Fe) | Acidic media (e.g., acetic acid) | wikipedia.orgcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | - | wikipedia.org |

| Sodium Hydrosulfite | - | wikipedia.org |

| Sodium Sulfide (B99878) (Na₂S) | - | wikipedia.orgcommonorganicchemistry.com |

| Zinc or Magnesium powder | Hydrazine glyoxylate | niscpr.res.in |

| NaBH₄ / Ni(OAc)₂·4H₂O | Wet CH₃CN | orientjchem.org |

The pyridine ring, particularly when activated by an electron-withdrawing group like the nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org In the case of nitropyridines, nucleophiles can attack the electron-deficient carbon atoms of the ring, leading to the displacement of a leaving group. mdpi.comuoanbar.edu.iq The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are particularly activated towards nucleophilic attack because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. wikipedia.orgstackexchange.com

While the carbohydrazide group is at the 4-position, the nitro group at the 2-position strongly activates the ring for nucleophilic attack. Depending on the reaction conditions and the nature of the nucleophile, substitution of the nitro group itself or other leaving groups on the ring can occur. nih.govrsc.org For example, in methyl 3-nitropyridine-4-carboxylate, the nitro group can be displaced by various nucleophiles. researchgate.net The reactivity of halopyridines towards nucleophilic substitution is also a well-documented phenomenon. youtube.com

Synthetic Utility in Heterocyclic Compound Construction

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds. The reactive hydrazide moiety can participate in cyclization reactions to form five- and six-membered heterocyclic rings.

Commonly synthesized heterocycles include 1,2,4-triazoles and 1,3,4-oxadiazoles. The formation of 1,2,4-triazoles can be achieved through various synthetic routes, often involving the reaction of the hydrazide with compounds containing a carbon-nitrogen triple bond or through cyclization of intermediate thiosemicarbazides. organic-chemistry.orgresearchgate.netchemistryjournal.netnih.govresearchgate.net For instance, hydrazides can react with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate (B1144303) to yield 4-amino-1,2,4-triazole-5-thiol derivatives. researchgate.net

The synthesis of 1,3,4-oxadiazoles from carbohydrazides typically involves a cyclodehydration reaction. nih.gov This can be accomplished by reacting the carbohydrazide with a dehydrating agent like phosphorus oxychloride. nih.gov Another common method is the oxidative cyclization of N-acylhydrazones. The versatility of these reactions allows for the creation of a diverse library of heterocyclic compounds with potential applications in various fields, including medicinal chemistry. organic-chemistry.orgnih.govrsc.orgrsc.org

Synthesis of Thiadiazoles and Triazoles

The carbohydrazide functional group is a well-established synthon for the construction of five-membered heterocycles like thiadiazoles and triazoles. The synthetic pathways typically involve the reaction of the hydrazide with carbon disulfide, followed by cyclization reactions.

The reaction of this compound with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, is expected to yield the potassium dithiocarbazate salt. researchgate.net This intermediate is a key building block for both thiadiazole and triazole ring systems. researchgate.netchemistryjournal.net

Synthesis of 1,3,4-Thiadiazoles:

Acidification of the potassium dithiocarbazate intermediate followed by cyclodehydration leads to the formation of a mercapto-substituted 1,3,4-thiadiazole. This reaction provides a straightforward method to introduce the 2-nitropyridin-4-yl moiety onto a thiadiazole ring. The general scheme for this conversion is a common strategy in heterocyclic chemistry. nih.govencyclopedia.pub

Table 1: Proposed Synthesis of 5-(2-Nitropyridin-4-yl)-1,3,4-thiadiazol-2-thiol

| Reactant 1 | Reactant 2 | Reagents | Intermediate Product | Final Product |

| This compound | Carbon Disulfide | 1. KOH/Ethanol | Potassium 2-(2-nitroisonicotinoyl)hydrazine-1-carbodithioate | 5-(2-Nitropyridin-4-yl)-1,3,4-thiadiazole-2(3H)-thione |

| 2. Acid |

Synthesis of 1,2,4-Triazoles:

The synthesis of 1,2,4-triazoles from this compound can also be initiated from the potassium dithiocarbazate intermediate. Treatment of this intermediate with hydrazine hydrate would lead to the formation of a 4-amino-3-mercapto-1,2,4-triazole derivative. chemistryjournal.net This multi-step, one-pot synthesis is an efficient way to construct highly functionalized triazole systems. organic-chemistry.orgnih.gov

Alternatively, direct treatment of the starting carbohydrazide with thiosemicarbazide (B42300) can form a thiocarbohydrazide (B147625) derivative, which can then be cyclized under various conditions to yield triazole-thiones.

Table 2: Proposed Synthesis of 4-Amino-5-(2-nitropyridin-4-yl)-4H-1,2,4-triazole-3-thiol

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | 1. CS₂/KOH | Potassium 2-(2-nitroisonicotinoyl)hydrazine-1-carbodithioate | 4-Amino-5-(2-nitropyridin-4-yl)-4H-1,2,4-triazole-3-thiol |

| 2. Hydrazine Hydrate | |||

| 3. Acidification |

Cyclization Reactions Leading to Fused Pyridine Systems (e.g., Pyrazolo[3,4-b]pyridines)

The direct intramolecular cyclization of this compound to form a pyrazolo[3,4-b]pyridine system presents a significant synthetic challenge. The substitution pattern, with the nitro group at the 2-position and the carbohydrazide at the 4-position, does not favor a direct ring closure to form the pyrazole (B372694) fused at the 2,3- or 3,4-positions of the pyridine ring.

However, related cyclization reactions in nitropyridine chemistry suggest potential, albeit complex, pathways. For instance, recyclization mechanisms of nitropyridine derivatives into pyrazoles have been observed, which proceed through acyclic nitroaminodiene intermediates. researchgate.net A hypothetical pathway for this compound could involve an initial transformation of the hydrazide moiety, followed by a rearrangement and cyclization involving the nitro group. Such a reaction would likely require specific and harsh reaction conditions and has not been explicitly reported for this compound.

A more plausible approach to fused pyridine systems would involve multi-step synthetic sequences where the this compound is first converted into a different pyridine derivative with a substitution pattern more amenable to cyclization. For example, conversion of the carbohydrazide to a different functional group at the 4-position, alongside a modification at the 3-position, could create a suitable precursor for annulation of a pyrazole ring.

Applications of 2 Nitropyridine 4 Carbohydrazide and Its Derivatives in Chemical Research

Medicinal Chemistry Research Scaffolds

The pyridine-carbohydrazide scaffold is a cornerstone in medicinal chemistry, serving as a template for developing agents with a broad spectrum of biological activities. cmjpublishers.com Its versatility allows for the exploration of numerous therapeutic applications, including the development of novel antimicrobial, anticancer, and anticonvulsant agents. nih.govnih.gov

Design and Synthesis of Pyridine-Carbohydrazide Based Ligands and Derivatives

For instance, a series of N'-[substituted] pyridine-4-carbohydrazides were designed and synthesized to evaluate their anticonvulsant activity. nih.gov These compounds incorporated various substituents on a phenyl ring, such as 4-NO2, 3-NO2, 4-COCH3, and 4-Cl, to investigate the influence of these groups on biological activity. researchgate.net The structures of these derivatives were confirmed using techniques like NMR, FTIR, and mass spectroscopy. researchgate.net

| Compound Type | Synthetic Precursors | Key Reaction | Purpose of Derivatization |

| Schiff Bases | Pyridine-4-carbohydrazide, Substituted Aldehydes | Condensation | Augment lipophilicity, introduce diverse functional groups |

| N'-[substituted] Pyridine-4-carbohydrazides | Pyridine-4-carbohydrazide, Substituted Benzylidenes | Condensation | Investigate substituent effects on anticonvulsant activity |

| Pyridine-chromene ligands | 2-amino-5-nitropyridine, 3-formyl chromene | Condensation | Create bidentate ligands for metal complexation and biological evaluation |

Structure-Activity Relationship (SAR) Studies in Chemical Design for Targeted Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. nih.gov For pyridine-carbohydrazide derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine (B92270) and any attached phenyl rings significantly impact their therapeutic potential. cmjpublishers.comnih.gov

In the development of anticonvulsant agents, for example, the substitution pattern on the benzylidene moiety of N'-[substituted] pyridine-4-carbohydrazides was found to be critical for activity. nih.gov Similarly, for pyrimidine (B1678525) derivatives designed as cholinesterase inhibitors, substituents at the C-2 and C-4 positions with varying steric and electronic properties were evaluated to establish a clear SAR. nih.gov These studies often lead to the identification of lead compounds with optimized activity. For instance, N'-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide emerged as a particularly active anticonvulsant from one such study. nih.gov

The N-heterocyclic ring system, including pyridine, is a core structure in many compounds exhibiting anticancer activities through various mechanisms like protein kinase inhibition and microtubule inhibition. nih.gov SAR studies help in systematically analyzing the anticancer potency of these compounds. nih.gov

Computational Drug Repositioning and Lead Optimization Strategies

Computational methods, including drug repositioning and in-silico evaluation, are increasingly employed to accelerate the discovery and development of new therapeutic agents from existing scaffolds like pyridine-4-carbohydrazide. cmjpublishers.comnih.gov These approaches help in predicting physicochemical properties, drug-likeness, bioactivity profiles, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of derivatives before their synthesis, thereby saving time and resources. cmjpublishers.com

This strategy has been applied to a chemical library of small molecules incorporating imine functional groups and pyridine-4-carbohydrazide scaffolds. cmjpublishers.com Computational tools are used to predict the biological activities of designed compounds against various protein targets. researchgate.net For example, certain pyridine-4-carbohydrazide derivatives have shown high predicted activity in multiple therapeutic areas, including as antibacterial, antiviral, and anticancer agents. cmjpublishers.comauctoresonline.org Molecular docking, a key computational technique, predicts the binding orientation and strength of these small molecules with biological targets like DNA. cmjpublishers.com While these computational predictions are valuable, they are considered preliminary until validated by experimental testing. researchgate.net

Exploration of Mechanistic Pathways for Biological Activity (e.g., DNA binding, enzyme inhibition)

Understanding the mechanistic pathways through which 2-nitropyridine-4-carbohydrazide and its derivatives exert their biological effects is a key area of research. Two prominent mechanisms that have been explored are DNA binding and enzyme inhibition.

DNA Binding: DNA is a primary target for many drugs due to its central role in cellular processes. cmjpublishers.com Pyridine-4-carbohydrazide Schiff base derivatives have been investigated for their DNA-binding properties. cmjpublishers.comresearchgate.net Computational molecular docking studies are often used as an initial screening method to predict the binding affinity of these compounds to DNA. cmjpublishers.com These in-silico predictions are then validated experimentally using techniques like UV-visible absorption titration and competitive fluorescence assays. cmjpublishers.com Studies have shown that some of these derivatives can bind to the minor groove of DNA, with binding constants indicating spontaneous interactions. researchgate.net The planar aromatic structures and specific substitution patterns of these molecules are thought to contribute to their DNA-binding activity. researchgate.net

Enzyme Inhibition: Enzyme inhibition is another significant mechanism of action for this class of compounds. The parent compound, isoniazid (B1672263) (pyridine-4-carbohydrazide), is known to inhibit the synthesis of mycolic acids, which are essential for the mycobacterial cell wall. cmjpublishers.com Derivatives of pyridine-4-carbohydrazide have been evaluated as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against cholinesterases, which is relevant for the treatment of Alzheimer's disease. nih.gov Similarly, other derivatives have been investigated as inhibitors of enzymes like α-glucosidase. nih.gov The development of small-molecule inhibitors for enzymes such as Hexokinase 2 (HK2) is a promising strategy in cancer therapy, and arylhydrazide derivatives have been identified as potential inhibitors through structure-based virtual screening. mdpi.com

Coordination Chemistry and Metal Complexation

The pyridine nucleus is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.orgnih.gov The resulting metal complexes often exhibit unique electronic and structural properties, making them suitable for various applications, including catalysis and materials science. nih.gov The coordination of pyridine-type ligands can be precisely controlled to form molecular assemblies with specific structures and properties. nih.gov

2-Nitropyridine (B88261) as a Redox-Switchable Coordinating Moiety

The 2-nitropyridine unit presents an interesting functional group in coordination chemistry due to its redox-switchable nature. rsc.org While the neutral 2-nitropyridine acts as a weak coordinating group, its reduction to a radical anion transforms it into a robust bidentate coordinating group, facilitating effective metal binding. rsc.org This property allows for the development of redox-switchable ligands, which can be used for metal purification, detection, and the design of stimuli-responsive materials. rsc.org

For example, a 2-nitropyridine moiety has been conjugated with a diaza-crown ether to create a ligand for Ca²⁺ coordination. rsc.org Density Functional Theory (DFT) studies have supported this design, showing a significant decrease in the Ca-N and Ca-O bond distances upon reduction of the system, indicating stronger coordination. rsc.org This redox-switchable behavior is a novel approach for enhancing the affinity of ligands for specific metal ions. rsc.org

Chelation Properties of Carbohydrazide (B1668358) Ligands in Transition Metal Complexes

Carbohydrazide ligands, and their derivatives such as hydrazones, are significant in coordination chemistry due to their versatile chelating abilities. mtct.ac.inmdpi.com These ligands typically possess multiple donor sites, often including nitrogen and oxygen atoms, which allows them to form stable complexes with a variety of transition metal ions. researchgate.netnih.gov The formation of these metal complexes can result in various geometries, such as octahedral, square planar, and tetrahedral, depending on the specific metal ion and the ligand's structure. researchgate.net

The chelation process often involves the coordination of the metal ion to the amide oxygen and the azomethine nitrogen in the case of hydrazones. mtct.ac.inedu.krd The denticity of the ligand, which is the number of donor groups that bind to the central metal atom, can be increased by introducing suitable substituents onto the hydrazone framework. mtct.ac.in For instance, if a heterocyclic ring is part of the hydrazone structure, the heteroatom within that ring can also coordinate to the metal center, thereby increasing the ligand's denticity. mtct.ac.in

The flexibility and structural rigidity that hydrazone-based ligands can impart to the resulting multinuclear complexes make them particularly interesting for the investigation of the magnetic properties of molecular materials. mtct.ac.in

Design of Metal-Organic Frameworks and Coordination Polymers with Pyridine-Hydrazide Units

The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) are areas of intense research, with pyridine-hydrazide units serving as versatile building blocks. morressier.comrsc.orgresearchgate.net These organic linkers offer multiple coordination sites, enabling the construction of diverse and functional materials. researchgate.netmdpi.com

The selection of organic linkers is a critical first step in MOF synthesis. researchgate.net Pyridine-hydrazide ligands, with their combination of pyridine rings and hydrazide functionalities, provide both structural directionality and potential for hydrogen bonding, which are crucial in the self-assembly process. rsc.orgstrath.ac.uk The nature of the ligand, including its flexibility and the disposition of its donor atoms, plays a decisive role in determining the final structure and properties of the MOF or CP. mdpi.combuct.edu.cn

Researchers have successfully synthesized a variety of MOFs and CPs using pyridine-hydrazide and related ligands. For instance, the reaction of metal salts with bis-pyridyl organic ligands containing hydrazide moieties has led to the formation of one-, two-, and three-dimensional coordination polymers. strath.ac.uknih.gov The final dimensionality and topology of the resulting framework can be influenced by factors such as the specific metal ion, the counter-anion present in the reaction, and the solvent system used. strath.ac.ukub.edu

The introduction of different functional groups onto the pyridine-hydrazide backbone allows for the tuning of the properties of the resulting MOFs. acs.org For example, the incorporation of additional coordinating groups can lead to frameworks with higher connectivity and different pore structures. rsc.org The use of mixed-ligand systems, where a pyridine-hydrazide ligand is combined with another organic linker like a dicarboxylic acid, can also lead to novel structures with unique properties. buct.edu.cncsic.es

The careful design of these materials has led to applications in various fields. The porous nature of many MOFs constructed from pyridine-hydrazide units makes them suitable for gas storage and separation. researchgate.net Furthermore, the functional groups within the framework can be tailored for applications in catalysis and sensing. researchgate.netcsic.es

Advanced Materials Research

Applications in Nonlinear Optical (NLO) Materials Research

The quest for advanced materials with significant nonlinear optical (NLO) properties has drawn considerable attention to organic and metal-organic compounds, including those derived from this compound. nih.govdoi.org NLO materials are crucial for a range of technological applications, such as optical computing, high-speed communications, and image processing. nih.gov Organic NLO materials, in particular, are advantageous due to their cost-effectiveness, high photoelectric coefficients, and ease of fabrication. nih.gov

Hydrazone derivatives have emerged as a promising class of compounds for NLO applications. nih.gov Theoretical and experimental studies have shown that certain hydrazone derivatives exhibit large second-order polarizability, linear polarizability, and dipole moments, which are key indicators of NLO activity. doi.org The NLO response of these molecules can be compared to standard materials like urea (B33335) to assess their potential. doi.org

The incorporation of pyridine rings, especially those substituted with electron-withdrawing groups like a nitro group, is a common strategy to enhance NLO properties. For example, 2-cyclooctylamino-5-nitropyridine (COANP) and 2-(N-prolinol)-5-nitropyridine (PNP) are well-studied NLO crystals. capes.gov.bribm.com These molecules often crystallize in non-centrosymmetric space groups, a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon. ibm.comresearchgate.net

Metal-organic frameworks (MOFs) and coordination polymers incorporating NLO-active ligands represent another promising avenue. researchgate.netrsc.org By organizing organic chromophores within a crystalline framework, it is possible to achieve a macroscopic NLO response. researchgate.net For instance, coordination polymers based on terpyridine and zinc halide have demonstrated strong SHG and two-photon absorption properties. rsc.org The design of these materials allows for the potential to create multifunctional materials with applications in both optoelectronics and bio-imaging. rsc.org

The table below summarizes the NLO properties of some relevant compounds.

| Compound | Second-Harmonic Generation (SHG) Efficiency | Reference |

| Cd-based MOF derivatives | 0.4 - 0.7 times that of urea | researchgate.net |

| 2-cyclooctylamino-5-nitropyridine (COANP) | Peak efficiency of 3.6% for a 0.90-mm-thick crystal | ibm.com |

| X-shaped pyrazine (B50134) derivatives | Similar magnitude of second harmonic signal to isomers with different NLO anisotropy | rsc.org |

Sensing Applications of Hydrazide Derivatives

Hydrazide derivatives have proven to be highly valuable in the development of chemical sensors, particularly for the detection of metal ions and other analytes. abechem.comdergipark.org.trrsc.org Their ability to form stable complexes with various species, often accompanied by a discernible optical or electrochemical signal, makes them excellent candidates for sensing applications. abechem.comdergipark.org.tr

Hydrazone-based fluorescent sensors have been extensively studied for the detection of toxic metal ions such as Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. rsc.org The design of these sensors often relies on the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion to the hydrazone ligand leads to a significant change in its fluorescence properties. rsc.org The ease of synthesis and the tunability of their chemical and photophysical properties contribute to the widespread use of hydrazones in this field. rsc.org

For instance, a polymeric membrane sensor incorporating a hydrazone derivative has been successfully developed for the selective detection of nickel ions (Ni²⁺). abechem.com This sensor exhibited a Nernstian response over a wide concentration range and a low detection limit. abechem.com The selectivity of such sensors is a critical factor, and it is often achieved by designing the hydrazone ligand to have a high affinity for the target analyte over other potentially interfering ions. abechem.com

Beyond metal ions, hydrazide derivatives have also been employed in the development of sensors for other important analytes. Fluorescent sensors have been designed to detect and differentiate between hydrazine (B178648) (N₂H₄) and hydrogen sulfide (B99878) (H₂S), both of which are environmental and health concerns. nih.gov These sensors can operate through different reaction pathways with the analytes, resulting in distinct changes in their fluorescence emission profiles. nih.gov Furthermore, some sensors have been developed for applications in biological systems, such as the determination of hydrazine in living cells and even in live organisms. nih.gov

Electrochemical sensors based on hydrazide derivatives have also been reported. google.com These sensors can offer high sensitivity, low detection limits, and rapid response times for the determination of analytes like hydrazine hydrate (B1144303). google.com The versatility of hydrazide derivatives allows for their incorporation into various sensing platforms, including dipsticks for rapid, on-site analysis. nih.gov

The table below provides examples of hydrazide-based sensors and their performance characteristics.

| Sensor Type | Analyte | Key Performance Characteristics | Reference |

| Polymeric Membrane Sensor | Nickel (Ni²⁺) | Nernstian slope of 29.5±0.2 mV/decade, detection limit of 5.0×10⁻⁷ M | abechem.com |

| Fluorescent Sensor | Hydrazine (N₂H₄) and Hydrogen Sulfide (H₂S) | Ratiometric fluorescence response with distinct emission profiles for each analyte | nih.gov |

| ICT-based Fluorescence Sensor | Hydrazine (N₂H₄) | High selectivity and sensitivity, rapid detection, and significant color change | nih.gov |

| Electrochemical Sensor | Hydrazine Hydrate | High sensitivity, low detection limit, and wide linear range | google.com |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-Nitropyridine-4-carbohydrazide?

The synthesis typically involves coupling 2-nitropyridine-4-carboxylic acid with hydrazine derivatives under reflux conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct minimization .

- Catalysts : Acid catalysts (e.g., HCl) may accelerate hydrazide formation.

Post-synthesis purification via recrystallization or column chromatography is recommended. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm the hydrazide linkage and nitro group positioning .

- IR spectroscopy : Stretching bands near 1650–1700 cm (C=O) and 1500–1550 cm (NO) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical mass.

- Elemental analysis : Validates purity (>95% by HPLC or GC-MS) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) influence the bioactivity of this compound derivatives?

Comparative studies of pyridine-carbohydrazide analogs reveal:

- Antimicrobial activity : Nitro groups at the 2-position enhance binding to microbial enzymes (e.g., DNA gyrase) via electron-withdrawing effects .

- Anticancer potential : Derivatives with para-substituted nitro groups exhibit moderate cytotoxicity against cancer cell lines (e.g., MCF-7), likely due to ROS generation .

- Structure-activity relationships (SAR) : Substituents on the pyridine ring (e.g., methoxy or chloro groups) modulate lipophilicity and membrane permeability .

Q. What mechanistic insights explain the formation of byproducts during this compound synthesis?

- Reductive byproducts : Nitro groups may undergo partial reduction to nitroso or amine derivatives under prolonged heating or in the presence of reducing agents .

- Solvent-mediated side reactions : Protic solvents (e.g., ethanol) can lead to esterification or hydrolysis of the carbohydrazide moiety .

- Impurity profiling : Use LC-MS to identify and quantify byproducts like 2-nitrosopyridine analogs, which require strict control (<0.1% by regulatory standards) .

Q. How can computational methods aid in predicting the reactivity and stability of this compound?

- DFT calculations : Predict electron density distribution, identifying reactive sites (e.g., nitro group for nucleophilic attack) .

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .

- Thermodynamic stability : Assess resonance stabilization of the pyridine ring and hydrazide linkage under varying pH conditions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process analytical technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy ensures consistent reaction progression .

- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology (RSM) .

- Quality control : Implement strict specifications for starting materials (e.g., ≥99% purity for hydrazine hydrate) .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

- Experimental validation : Reproduce studies using standardized assays (e.g., MIC for antimicrobial activity) .

- Contextual factors : Variability in cell lines, assay conditions (e.g., pH, serum content), and compound solubility (e.g., DMSO vs. aqueous buffers) can explain conflicting results .

- Meta-analysis : Cross-reference findings with structurally similar compounds (e.g., thiophene-carbohydrazides) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.